molecular formula C18H14Cl2IN B2512004 2-(3,4-Dichlorostyryl)-1-methylquinolin-1-ium iodide CAS No. 110357-13-6

2-(3,4-Dichlorostyryl)-1-methylquinolin-1-ium iodide

Cat. No. B2512004
M. Wt: 442.12
InChI Key: GJUKMKRKQZVHSR-MLBSPLJJSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorostyryl)-1-methylquinolin-1-ium iodide is a chemical compound with the following properties:



  • Linear Formula : C18H14Cl2IN

  • Molecular Weight : 442.129 g/mol

  • CAS Number : 110357-13-6


This compound belongs to the class of quinolinium salts and exhibits interesting properties due to its aromatic structure.



Synthesis Analysis

The synthesis of 2-(3,4-Dichlorostyryl)-1-methylquinolin-1-ium iodide involves the reaction of a quinoline derivative with 3,4-dichlorostyryl substituents. Specific synthetic routes and conditions may vary, but the resulting compound is typically obtained through organic synthesis.



Molecular Structure Analysis

The molecular structure of this compound consists of a quinolinium core with a 3,4-dichlorostyryl group attached. The iodide ion (I^-) serves as the counterion. The chlorine atoms on the styryl group contribute to its aromatic character.



Chemical Reactions Analysis

While detailed chemical reactions involving this compound may not be readily available, it is likely to participate in typical organic reactions such as substitution , oxidation , and reduction . Researchers may explore its reactivity further to uncover novel transformations.



Physical And Chemical Properties Analysis


  • Solubility : The compound’s solubility may vary depending on the solvent. It is likely to dissolve in polar organic solvents.

  • Melting Point : Experimental data on the melting point would be valuable for characterization.

  • Color : The compound may exhibit a distinct color due to its conjugated system.


Scientific Research Applications

Synthesis and Structural Analysis

  • A solvent-free “one-pot” synthetic approach to quinolinium salts, including derivatives similar to 2-(3,4-Dichlorostyryl)-1-methylquinolin-1-ium iodide, was reported, showcasing a method to obtain these compounds in highly pure form (Deligeorgiev, Gadjev, & Kurutos, 2015).

Reactions and Derivatives

  • Research on similar quinoline compounds indicates they can undergo various reactions, including N-alkylation and condensation with other compounds, to form structurally diverse derivatives (Campaigne & Hutchinson, 1970).

Application in Halogenation Processes

  • A study demonstrated the successful halogenation of methylquinolines, a process relevant to the modification of compounds like 2-(3,4-Dichlorostyryl)-1-methylquinolin-1-ium iodide (Xie & Li, 2014).

Metal-Free Synthesis Methods

Antimicrobial Applications

Biological Activity and Molecular Probing

  • Similar quinolinium compounds have been utilized in biological studies, such as for staining mitochondria in cells, indicating potential application in biomedical research (Chen et al., 2018).

Safety And Hazards

As with any chemical, safety precautions are essential:



  • Handling : Use appropriate protective equipment (gloves, goggles) when handling.

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Toxicity : Assess toxicity based on available data and handle accordingly.


Future Directions

Researchers should explore the following aspects:



  • Biological Activity : Investigate potential applications in medicine or materials science.

  • Derivatives : Synthesize derivatives to modify properties.

  • Structural Elucidation : Further characterize its crystal structure and spectroscopic properties.


properties

IUPAC Name

2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-1-methylquinolin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N.HI/c1-21-15(10-8-14-4-2-3-5-18(14)21)9-6-13-7-11-16(19)17(20)12-13;/h2-12H,1H3;1H/q+1;/p-1/b9-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUKMKRKQZVHSR-MLBSPLJJSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=C(C=C3)Cl)Cl.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC(=C(C=C3)Cl)Cl.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorostyryl)-1-methylquinolin-1-ium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.